molecular formula C10H10N2O4S B2791182 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid CAS No. 851288-55-6

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Cat. No.: B2791182
CAS No.: 851288-55-6
M. Wt: 254.26
InChI Key: LBBVGCAARWCOPO-UHFFFAOYSA-N
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Description

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S. It is characterized by the presence of a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-cyanoethylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine-substituted benzoic acids, and various substituted sulfonamides.

Scientific Research Applications

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyano group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H10N2O4S. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a sulfamoyl group and a cyanoethyl group. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC10H10N2O4S
Molecular Weight246.26 g/mol
AppearanceColorless crystalline powder
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their functions. This compound is particularly noted for its interaction with carbonic anhydrase (CA) isozymes, which are implicated in various physiological processes and disease states, including cancer.

Enzyme Inhibition

Research indicates that compounds similar to this compound can exhibit high selectivity towards certain CA isozymes, such as CAIX, which is overexpressed in solid tumors. For instance, a related study found that a sulfonamide derivative showed a dissociation constant (KdK_d) of 0.12 nM for CAIX, demonstrating strong binding affinity and potential anticancer properties .

Biological Activities

Case Study 1: Carbonic Anhydrase Inhibition

A study designed various benzenesulfonamide derivatives for selective inhibition of CA isozymes. Among these derivatives, one showed significant selectivity for CAIX with promising implications for cancer treatment . This highlights the potential therapeutic applications of structurally related compounds like this compound.

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of sulfamoylbenzoic acids indicates that modifications at specific positions on the benzenesulfonamide ring can enhance binding affinity and selectivity towards target enzymes. This underscores the importance of chemical modifications in developing effective therapeutic agents.

Properties

IUPAC Name

4-(2-cyanoethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVGCAARWCOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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